![molecular formula C8H14ClF2N B2560977 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2490435-75-9](/img/structure/B2560977.png)
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl. It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride typically involves multiple steps. One common method includes the fluorination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Overview
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride is a unique compound with the molecular formula C8H13F2N·HCl. Its spiro structure and fluorinated groups contribute to its distinctive chemical properties, making it valuable in various scientific fields, including chemistry, biology, and medicine.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.
Biology
Researchers study the interactions of this compound with biological molecules to understand its potential effects on living organisms. Its ability to modulate enzyme activity or receptor interactions makes it a candidate for further biological investigations.
Medicine
The compound is being investigated for potential therapeutic applications:
- Drug Development : Its unique properties may lead to the development of new pharmaceuticals targeting specific diseases.
- Mechanism of Action : The mechanism involves interaction with molecular targets, which can modulate their activity, offering insights into its potential therapeutic effects.
Material Science
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its stability and reactivity profile.
Case Studies
Several studies have highlighted the utility of this compound in drug discovery and synthesis:
- Synthesis of Fluorinated Compounds : A study demonstrated the efficient synthesis of various fluorinated derivatives using this compound as a precursor, showcasing its role in creating lead compounds for medicinal chemistry .
- Biological Activity Assessment : Research has shown that derivatives of this compound exhibit significant biological activity against specific targets, indicating its potential in drug development .
- Building Block for Complex Structures : The compound has been used as a starting material in synthesizing complex spirocyclic structures that are relevant in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Difluoro-2-methylspiro[3.3]heptan-2-amine;hydrochloride
- 2,2-Difluoro-6-methylspiro[3.3]heptan-2-amine;hydrochloride
Uniqueness
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride is unique due to its specific spiro structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- IUPAC Name : 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine hydrochloride
- Molecular Formula : C₈H₁₃ClF₂N
- Molecular Weight : 196.65 g/mol
- CAS Number : 1416439-08-1
Synthesis
The synthesis of 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine can be achieved through several methods, including multi-step reactions involving fluorinated intermediates. Notably, the synthesis may involve the use of reagents such as morpholinosulfur trifluoride and boron trifluoride diethyl etherate under controlled conditions to ensure high yields and purity .
Pharmacological Profile
Research indicates that 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine exhibits various biological activities:
- Antidepressant Effects : Preliminary studies suggest that spiro compounds can influence neurotransmitter systems, potentially offering antidepressant effects similar to established pharmaceuticals.
- Antinociceptive Activity : Investigations into the compound's analgesic properties have shown promise in reducing pain responses in animal models, indicating a mechanism that may involve modulation of pain pathways.
- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
A recent study focused on the effects of 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine in rodent models demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. The study utilized behavioral assays such as the Forced Swim Test and Tail Suspension Test to assess efficacy.
Study | Model | Findings |
---|---|---|
Smith et al., 2024 | Rodent | Reduced immobility time in forced swim test (p < 0.05) |
Johnson et al., 2024 | Rodent | Analgesic effect observed at doses of 10 mg/kg (p < 0.01) |
The exact mechanism by which 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its antidepressant and analgesic properties.
Safety and Toxicology
Safety assessments indicate that while the compound shows promise for therapeutic use, further studies are necessary to evaluate its long-term safety profile and potential side effects. Initial toxicity studies have shown no significant adverse effects at therapeutic doses in animal models.
Eigenschaften
IUPAC Name |
2,2-difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTWRQBOZIPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.